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Compound of Interest

6-Chloro-2-methylpyrimidine-4-
Compound Name:

carboxylic acid
CAS No.: 136518-06-4

Cat. No.: B3047259

Get Quote

Executive Summary

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a high-value heterocyclic building block
used primarily in the synthesis of bioactive small molecules, including kinase inhibitors (e.g.,
Src/Abl inhibitors) and agrochemicals. Its structure features a trifunctional scaffold: an
electrophilic carbon at C6 (susceptible to SNAr), a nucleophilic/acidic handle at C4 (carboxylic
acid), and a steric anchor at C2 (methyl group).

Distinct from its isomer (2-chloro-6-methylpyrimidine-4-carboxylic acid), this compound offers
unique regioselectivity profiles essential for scaffold decoration. This guide provides a self-
validating technical framework for handling, characterizing, and utilizing this compound in drug
discovery workflows.

Molecular Architecture & Fundamental Constants
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Property Value Notes

6-Chloro-2-methylpyrimidine-4-

IUPAC Name ] ]
carboxylic acid
Note: Distinct from 2-Cl isomer
CAS Number 136518-06-4
(89581-58-8)
Molecular Formula CeHsCIN20:2
Molecular Weight 172.57 g/mol
Exact Mass 172.004 g/mol Monoisotopic
White to off-white crystalline
Appearance
powder
] ] Sharp endotherm indicates
Melting Point 132-135°C

high purity [1]

Physicochemical Profile

Understanding the solubility and ionization behavior is critical for process optimization
(extraction/purification) and formulation.

Solubility & Lipophilicity
The compound exhibits a pH-dependent solubility profile typical of heteroaromatic acids.

¢ LogP (Octanol/Water): ~0.8 — 1.2 (Predicted). The chloro and methyl groups provide
moderate lipophilicity, balanced by the polar carboxylic acid.

¢ Solubility Rules:

[¢]

High Solubility: DMSO, Methanol, Ethanol, DMF.

[¢]

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAC).

o

Low Solubility: Water (at pH < 2), Hexanes, Heptane.
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o pH-Switchable: Highly soluble in aqueous alkaline buffers (pH > 5) due to carboxylate
formation.

lonization (pKa)

e pKa (COOH):~2.8 — 3.2 (Estimated).

o Causality: The pyrimidine ring is electron-deficient (mt-deficient), which inductively
stabilizes the carboxylate anion more effectively than a benzene ring (benzoic acid pKa =
4.2). This makes the compound significantly more acidic than standard aromatic acids.

e pKa (Pyrimidine N): < 1.0. The ring nitrogens are weakly basic due to the electron-
withdrawing effects of the chloro and carboxyl groups.

Synthesis & Impurity Logic

Understanding the synthetic origin helps in identifying critical impurities. The most robust route
involves the desymmetrization of 4,6-dichloro-2-methylpyrimidine.

Synthetic Route (Retrosynthesis)

 Starting Material: 4,6-Dichloro-2-methylpyrimidine (Symmetric).

e Step 1 (Cyanation): Nucleophilic aromatic substitution (SNAr) with one equivalent of cyanide
(NaCN/KCN).

o Intermediate: 6-Chloro-2-methylpyrimidine-4-carbonitrile.

o Step 2 (Hydrolysis): Acidic hydrolysis (HCI/H2S0a4) converts the nitrile to the carboxylic acid.

Impurity Profile
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Impurity Type

Origin

Detection Strategy

Dicarboxylic Acid

Over-reaction in Step 1
(Double substitution of CN),
followed by hydrolysis.

HPLC (Early eluting, highly

polar).

Amide Intermediate

Incomplete hydrolysis of the
nitrile ((CONHz).

LC-MS (+1 mass unit vs acid,

distinct retention).

Unlikely if starting from

Regioisomer symmetric 4,6-dichloro NMR (Symmetry check).
precursor.
Thermal degradation (loss of

Decarboxylated LC-MS (M-44 peak).

CO2).

Reactivity & Stability Map

The compound's reactivity is defined by the "Push-Pull" electronic effects of the pyrimidine

core.

Electrophilicity (C6 Position)

The C6 position is activated for Nucleophilic Aromatic Substitution (SNA).

e Mechanism: The ring nitrogens and the electron-withdrawing carboxyl group at C4 deplete

electron density at C6.

e Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

o Selectivity: The C6-Cl is generally less reactive than a C4-Cl would be, but the presence of

the C4-COOH (electron-withdrawing) maintains sufficient reactivity for coupling reactions

without requiring harsh forcing conditions.

Thermal Instability (Decarboxylation)

Like many electron-deficient heteroaromatic acids, the compound is prone to decarboxylation

at high temperatures (>150 °C), especially in the presence of copper catalysts or strong bases.
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» Protocol: Avoid prolonged heating in high-boiling solvents (e.g., DMSO) above 140 °C unless
decarboxylation is the intended step.

Reactivity Diagram (DOT)

S_NAr Reaction (C6)

(Displacement of Cl) 6-Amino/Thio-derivatives

Nucleophiles
(R-NH2, R-SH

Coupling Agents
HATU, EDC Amide Coupling (C4)
Heat (>150°C) (Activation of COOH)

Decarboxylation
(Loss of CO2)

Click to download full resolution via product page

6-Chloro-2-methylpyrimidine-

4-carboxylic acid Amides/Esters

or Cu cat.

-

-~

4-Chloro-2-methylpyrimidine

Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold. The C6-Chloro
site allows for library diversification, while the C4-Carboxyl serves as the primary attachment
point.

Analytical Characterization Protocols
HPLC Method (Reverse Phase)

Due to the acidic nature (pKa ~3), peak tailing is a common issue. Acidic modification of the
mobile phase is mandatory to suppress ionization and ensure sharp peaks.

e Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 um, 4.6 x 150 mm.

» Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
e Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

» Gradient: 5% B to 95% B over 10-15 min.

e Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/carboxyl).
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» Self-Validation: Inject a blank to confirm no ghost peaks from the TFA. The retention time
should be moderate (approx. 40-50% B) due to the LogP ~1.0.

1H NMR Signature (DMSO-d6)

e 013.5-14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if wet).

e 0 7.8-8.0 ppm (s, 1H): Pyrimidine ring proton at C5. Note: This singlet is the diagnostic
handle for the substitution pattern.

e 0 2.6-2.7 ppm (s, 3H): Methyl group at C2.

Handling & Safety (MSDS Highlights)

e Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

o Storage: Store at 2—-8 °C (Refrigerated) to prevent slow hydrolysis or decarboxylation over
long periods. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

 Stability: Stable under standard laboratory conditions but sensitive to strong bases (salt
formation) and extreme heat.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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